Ophthalmic acid

Catalog No.
S538181
CAS No.
495-27-2
M.F
C11H19N3O6
M. Wt
289.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ophthalmic acid

CAS Number

495-27-2

Product Name

Ophthalmic acid

IUPAC Name

(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C11H19N3O6

Molecular Weight

289.29 g/mol

InChI

InChI=1S/C11H19N3O6/c1-2-7(10(18)13-5-9(16)17)14-8(15)4-3-6(12)11(19)20/h6-7H,2-5,12H2,1H3,(H,13,18)(H,14,15)(H,16,17)(H,19,20)/t6-,7-/m0/s1

InChI Key

JCMUOFQHZLPHQP-BQBZGAKWSA-N

SMILES

CCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

gamma-Glu-alpha-aminobutyryl-Gly, ophthalmic acid

Canonical SMILES

CCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

Isomeric SMILES

CC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N

Description

The exact mass of the compound Ophthalmic acid is 289.1274 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. It belongs to the ontological category of L-glutamine derivative in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Biomarker for Oxidative Stress

One of the primary research areas for ophthalmic acid is its potential as a biomarker for oxidative stress. Oxidative stress occurs when the body produces excessive free radicals, leading to cellular damage. Glutathione, a major cellular antioxidant, plays a crucial role in combating these free radicals. Studies suggest that when glutathione levels deplete due to oxidative stress, the body compensates by increasing ophthalmic acid production . This makes OA a potential indirect marker for oxidative stress, particularly in situations where directly measuring glutathione depletion might be challenging.

However, it's important to note some limitations. While initial studies observed a correlation between rising OA levels and acetaminophen-induced liver damage in mice , subsequent research suggests a more complex relationship. Measuring both glutathione and OA levels is often recommended, and a rise in OA alone might not definitively indicate oxidative stress .

Calcium-Sensing Receptor Agonist

Another intriguing research avenue for ophthalmic acid explores its role as an agonist for the calcium-sensing receptor (CaSR). CaSR is a vital protein present in various tissues, including the taste buds. Recent studies have shown that OA can activate CaSR, potentially contributing to the umani (savory) taste sensation known as "kokumi" . This finding opens doors for research on the role of OA in taste perception and potentially the development of novel flavor enhancers.

Future Directions

Research on ophthalmic acid is ongoing, with scientists investigating its potential applications in various fields. With more studies, OA could become a valuable tool for:

  • Understanding the complex mechanisms of oxidative stress and its role in various diseases.
  • Developing more accurate and non-invasive methods for diagnosing oxidative stress-related conditions.
  • Exploring the role of OA in taste perception and its potential use in the food industry.
  • Ophthalmic acid is a tripeptide analog of glutathione, a crucial antioxidant in the body [].
  • However, unlike glutathione, it contains L-2-aminobutyrate instead of cysteine, lacking a key functional group essential for glutathione's antioxidant activity [].
  • Initially thought to be a byproduct of glutathione synthesis, ophthalmic acid has emerged as a potential marker for oxidative stress, although its role remains under debate [].

Molecular Structure Analysis

  • Ophthalmic acid is a relatively small molecule with the formula C11H19N3O6 and a molar mass of 289.288 g/mol [].
  • Its structure consists of three amino acids linked by peptide bonds: L-γ-glutamic acid, L-2-aminobutyric acid (a non-proteinogenic amino acid), and glycine [].
  • The key feature is the substitution of the thiol group (SH) in cysteine (present in glutathione) with a primary amine (NH2) in L-2-aminobutyrate. This alters the molecule's chemical properties and eliminates its antioxidant potential [].

Chemical Reactions Analysis

  • The specific pathway for ophthalmic acid synthesis within the body remains unclear. Some studies suggest it might be a byproduct of glutathione synthesis, while others propose independent metabolic routes [].
  • There is currently no widely accepted and established in-vivo synthesis pathway documented with balanced chemical equations.
  • The breakdown (decomposition) pathway of ophthalmic acid is also not fully understood and requires further investigation.

Physical And Chemical Properties Analysis

  • Data on the specific physical and chemical properties of ophthalmic acid is scarce.
  • Melting point, boiling point, solubility, and stability information are not readily available in scientific literature.
  • The mechanism by which ophthalmic acid functions in the body is not entirely clear.
  • Initial research suggested it might serve as a marker for oxidative stress due to its rise in some disease states [].
  • However, recent studies have shown that ophthalmic acid can be present in high concentrations even in healthy tissues, casting doubt on its reliability as a sole indicator of oxidative stress [].
  • Further research is needed to elucidate its specific role in biological systems.
  • There is no documented information on the specific hazards or toxicity associated with ophthalmic acid.
  • Due to its limited commercial use and scarcity of data, safety precautions should be exercised when handling it in a research setting.

Ophthalmic acid is synthesized via a series of enzymatic reactions involving 2-aminobutyric acid and γ-glutamylcysteine. The key enzymes involved in its biosynthesis are glutamate–cysteine ligase and glutathione synthetase. These enzymes facilitate the conversion of 2-aminobutyric acid into ophthalmic acid through the formation of γ-glutamyl intermediates . Notably, the production of ophthalmic acid can be influenced by the local concentrations of its precursors, particularly cysteine and 2-aminobutyric acid .

Ophthalmic acid is widely distributed across various biological systems, including bacteria, fungi, plants, and animals. It has been detected in human tissues such as the brain, liver, kidneys, and blood. Its biological activity is primarily linked to its role in cellular redox balance and potential involvement in oxidative stress responses. Although it has been proposed as a biomarker for oxidative stress due to its correlation with glutathione levels during certain conditions (e.g., acetaminophen overdose), this association is complex and not universally applicable .

The synthesis of ophthalmic acid can be achieved through both natural biosynthetic pathways and chemical methods:

  • Natural Biosynthesis:
    • Derived from 2-aminobutyric acid through enzymatic reactions involving glutamate–cysteine ligase and glutathione synthetase.
    • Found in various organisms including mammals, insects, plants, and bacteria.
  • Chemical Synthesis:
    • Laboratory synthesis may involve coupling reactions using protected amino acids followed by deprotection steps to yield ophthalmic acid.

Ophthalmic acid has several potential applications:

  • Biomarker Research: Its levels are being investigated as potential indicators of oxidative stress and liver function.
  • Pharmaceutical Development: Understanding its role in glutathione regulation may lead to therapeutic applications in diseases associated with oxidative stress.
  • Metabolomics: Used in studies to profile metabolic changes in response to various treatments or conditions .

Research indicates that ophthalmic acid interacts with various metabolic pathways related to glutathione. Studies have shown that alterations in its levels can reflect changes in glutathione metabolism during conditions such as fasting or hepatotoxicity induced by substances like acetaminophen. These interactions suggest that ophthalmic acid may play a regulatory role in maintaining cellular redox homeostasis .

Ophthalmic acid shares structural similarities with several other compounds related to cellular metabolism and antioxidant activity. Below is a comparison highlighting its uniqueness:

CompoundStructure/CompositionKey FeaturesUniqueness
GlutathioneL-γ-glutamyl-L-cysteinyl-glycineMajor antioxidant; contains thiol groupContains cysteine; critical for redox reactions
Cysteine2-amino-3-sulfhydrylpropanoic acidPrecursor for glutathione; important for protein synthesisContains sulfur; essential amino acid
N-acetylcysteineN-acetyl derivative of cysteineAntioxidant properties; used in clinical settingsAcetylated form enhances bioavailability
Taurine2-aminoethanesulfonic acidInvolved in osmoregulation; supports neurotransmissionContains sulfonic group; not a peptide

Ophthalmic acid's distinct absence of a thiol group differentiates it from these compounds while allowing it to fulfill unique roles in cellular metabolism and signaling pathways .

Ophthalmic acid biosynthesis utilizes the same enzymatic machinery as glutathione synthesis, involving two sequential adenosine triphosphate-dependent reactions catalyzed by glutamate–cysteine ligase and glutathione synthetase [1] [2]. The pathway substitutes 2-aminobutyric acid for cysteine in the initial step, resulting in the formation of the tripeptide L-γ-glutamyl-L-2-aminobutyryl-glycine [3] [2].

Glutamate–Cysteine Ligase Mechanism

Glutamate–cysteine ligase exists as a heterodimeric enzyme comprising a catalytic subunit (glutamate–cysteine ligase catalytic subunit, 73 kilodaltons) and a regulatory subunit (glutamate–cysteine ligase modifier subunit, 31 kilodaltons) [4] [5]. The catalytic subunit contains the complete enzymatic activity for forming the unique γ-carboxyl linkage between glutamate and the amino substrate, requiring adenosine triphosphate and magnesium ions as essential cofactors [4] [5].

The enzymatic mechanism proceeds through a two-step process involving the formation of an acylphosphate intermediate [6]. Initially, the γ-carboxyl group of L-glutamate undergoes adenosine triphosphate-phosphorylation to form γ-glutamyl phosphate [6]. Subsequently, the amino group of 2-aminobutyric acid performs a nucleophilic attack on the activated carboxyl group, resulting in the formation of γ-glutamyl-2-aminobutyrate and the release of adenosine diphosphate and inorganic phosphate [1] [2].

Structural analysis reveals that the enzyme contains a catalytic domain with six anti-parallel β-strands forming a curved partial barrel with a funnel-shaped internal cavity [6]. Two variable arm structures, designated the N-terminal variable arm (residues 105–144) and central variable arm (residues 240–298), cover the active site and are crucial for substrate recognition [6]. The binding site accommodates 2-aminobutyric acid through interactions with conserved tyrosine residues, including Tyr-131, Leu-135, and Tyr-241 [6].

Glutathione Synthetase Mechanism

Glutathione synthetase catalyzes the second step of ophthalmic acid biosynthesis by ligating glycine to γ-glutamyl-2-aminobutyrate [7] [8]. The enzyme exists as a homodimer in eukaryotic systems, with each subunit containing an active site capable of catalyzing the adenosine triphosphate-dependent condensation reaction [7] [9].

The catalytic mechanism involves the formation of an enzyme-bound acylphosphate intermediate [8]. In the first step, a phosphate group transfers from adenosine triphosphate to the carboxyl group of the cysteine moiety in γ-glutamyl-2-aminobutyrate [8]. Critical residues including Arg-225, Lys-160, and two magnesium ions stabilize negative charge in the transition state of phosphoryl transfer [8]. During the second step, the amino group of glycine attacks the carbonyl of the acylphosphate, forming a tetrahedral intermediate stabilized by the guanidinium group of Arg-210 [8].

The enzyme structure comprises a compact triangular molecule with dimensions of approximately 60 Å on each side and 40 Å thickness [10] [11]. Ligands including adenosine diphosphate, magnesium ions, and substrate molecules bind in a central cavity covered by three loops projecting from the main structural units [10] [11]. The substrate-binding domain exhibits a three-layer alpha/beta/alpha structure characteristic of the adenosine triphosphate-grasp superfamily [7].

Kinetic Properties and Enzymatic Efficiency

The kinetic parameters for ophthalmic acid synthesis differ significantly from those of glutathione synthesis. Glutamate–cysteine ligase demonstrates a Km value of 2.88 millimolar for L-glutamate when functioning as a catalytic subunit alone, which decreases to 0.45 millimolar upon association with the modifier subunit [5] [12]. The enzyme exhibits higher Km values for 2-aminobutyric acid compared to cysteine, reflecting the lower affinity for the alternative substrate [13] [14].

Glutathione synthetase shows anomalous kinetic behavior when synthesizing ophthalmic acid compared to glutathione [15]. The enzyme exhibits curvilinearity in double reciprocal plots with γ-glutamyl-2-aminobutyrate as substrate, indicating substrate activation likely resulting from negative cooperativity [15]. Additionally, adenosine triphosphate and magnesium ions demonstrate inhibitory effects, with maximum activity occurring at 2 millimolar magnesium excess over adenosine triphosphate concentration [15].

Precursor Dynamics: Cysteine vs. 2-Aminobutyric Acid Competition

The biosynthesis of ophthalmic acid fundamentally depends on the competitive dynamics between cysteine and 2-aminobutyric acid for utilization by glutamate–cysteine ligase [1] [13]. This competition determines whether the enzymatic machinery produces glutathione or ophthalmic acid, with the relative concentrations of these amino acid precursors serving as the primary regulatory mechanism [1] [13].

Substrate Affinity and Binding Competition

Glutamate–cysteine ligase demonstrates differential binding affinities for cysteine and 2-aminobutyric acid, with cysteine exhibiting significantly higher affinity [13] [14]. Under normal physiological conditions, cysteine concentrations are sufficient to saturate the enzyme, resulting in preferential glutathione synthesis [1]. However, when cysteine availability becomes limiting, 2-aminobutyric acid can successfully compete for the substrate binding site despite its lower affinity [13] [14].

The structural basis for this competition lies in the substrate binding pocket architecture of glutamate–cysteine ligase [6]. The active site can accommodate both cysteine and 2-aminobutyric acid through similar hydrogen bonding interactions, although the absence of the sulfhydryl group in 2-aminobutyric acid results in weaker binding interactions [6]. This difference in binding strength explains why ophthalmic acid synthesis occurs primarily under conditions of cysteine depletion or 2-aminobutyric acid excess [13].

Metabolic Conditions Influencing Substrate Competition

Several physiological and pathological conditions shift the balance toward ophthalmic acid production by altering the cysteine to 2-aminobutyric acid ratio [13] [16]. During fasting conditions, cysteine utilization for gluconeogenesis depletes cellular cysteine pools while simultaneously increasing 2-aminobutyric acid production through amino acid catabolism [13]. This metabolic reprogramming forces glutamate–cysteine ligase to utilize 2-aminobutyric acid as an alternative substrate, resulting in a 3-10 fold increase in ophthalmic acid levels [13].

Oxidative stress conditions also promote ophthalmic acid synthesis through multiple mechanisms [17] [18]. Glutathione consumption during oxidative stress responses reduces the feedback inhibition on glutamate–cysteine ligase, while simultaneously increasing demand for cysteine in antioxidant pathways [17]. The resulting cysteine depletion creates favorable conditions for 2-aminobutyric acid incorporation into the biosynthetic pathway [18].

The transsulfuration pathway provides an important source of 2-aminobutyric acid through the metabolism of cystathionine by cystathionine γ-lyase [18]. This pathway produces both cysteine and 2-ketobutyric acid, with the latter undergoing transamination to form 2-aminobutyric acid [18]. Under conditions where transsulfuration pathway activity increases, such as during methionine metabolism, elevated 2-aminobutyric acid concentrations can compete effectively with cysteine for glutamate–cysteine ligase utilization [18].

Tissue-Specific Variations in Substrate Competition

The competition between cysteine and 2-aminobutyric acid exhibits significant tissue-specific variations that reflect local metabolic demands and enzymatic activities [19] [20]. In liver tissue, the high capacity for amino acid metabolism and transsulfuration results in substantial 2-aminobutyric acid production, making hepatic tissues particularly responsive to shifts in substrate availability [19] [20].

Kidney tissue demonstrates different competitive dynamics, with preferential utilization of pre-formed γ-glutamyl-2-aminobutyrate when available as a direct precursor [19] [20]. This tissue-specific difference suggests that kidney glutathione synthetase can more efficiently incorporate dipeptide precursors compared to liver tissue, potentially reflecting differences in transporter expression or enzymatic isoforms [19] [20].

Brain tissue exhibits unique competitive dynamics due to the specialized amino acid transport systems and metabolic requirements [21]. The presence of multiple glutathione-related enzymes and the critical importance of maintaining redox homeostasis in neural tissue create conditions where both substrates may be utilized simultaneously depending on local metabolic demands [21].

Allosteric Regulation and Feedback Inhibition Mechanisms

The biosynthesis of ophthalmic acid is subject to sophisticated regulatory mechanisms involving allosteric modulation and feedback inhibition that control enzymatic activity in response to cellular metabolic status [22] [5]. These regulatory systems ensure appropriate production levels while maintaining cellular homeostasis under varying physiological conditions.

Glutathione-Mediated Feedback Inhibition

Glutathione serves as the primary feedback inhibitor of glutamate–cysteine ligase, binding to the glutamate site of the enzyme to prevent excessive pathway activity [23] [5]. This inhibition mechanism is non-allosteric in nature, involving direct competition with glutamate for the substrate binding site [23]. The inhibition constant (Ki) for glutathione typically ranges from 1-5 millimolar, providing sensitive regulation of enzymatic activity in response to cellular glutathione levels [5].

The presence of the modifier subunit significantly alters glutathione feedback inhibition dynamics [22] [5]. When glutamate–cysteine ligase catalytic subunit associates with the modifier subunit, the Ki for glutathione inhibition increases substantially, effectively reducing the sensitivity to feedback inhibition [22] [5]. This regulatory mechanism allows for continued enzymatic activity even in the presence of elevated glutathione concentrations, facilitating adaptation to oxidative stress conditions [5].

Interestingly, ophthalmic acid itself does not appear to exert significant feedback inhibition on the biosynthetic enzymes [1]. The absence of the reactive sulfhydryl group eliminates the primary molecular feature responsible for glutathione recognition by the regulatory sites [1]. This difference in feedback sensitivity may contribute to the accumulation of ophthalmic acid under conditions where its synthesis is favored [1].

Allosteric Regulation by Enzyme Subunit Interactions

The modifier subunit of glutamate–cysteine ligase functions as an allosteric regulator that modulates catalytic subunit activity through protein-protein interactions [22] [5]. The association of these subunits results in multiple kinetic changes including increased Vmax and Kcat values, decreased Km values for glutamate and adenosine triphosphate, and altered feedback inhibition sensitivity [22] [5].

The heterodimer formation involves specific cysteine residues that are critical for stable complex assembly [24]. Cysteine-553 in the catalytic subunit plays a particularly important role in heterodimer formation, with mutations at this position resulting in unstable enzyme complexes and reduced activity [24]. The stability of the heterodimer is also sensitive to oxidative conditions, with disulfide bond formation potentially disrupting the regulatory interactions [5].

Recent research has identified additional allosteric sites within the modifier subunit that can be targeted by covalent inhibitors [25]. Cysteine-114 in the modifier subunit represents a novel allosteric site where covalent modification can inhibit glutamate–cysteine ligase activity without directly affecting the catalytic site [25]. This discovery suggests the presence of multiple regulatory mechanisms that can fine-tune enzymatic activity in response to cellular conditions [25].

Cooperative Binding and Negative Cooperativity

Glutathione synthetase exhibits unusual kinetic behavior characteristic of negative cooperativity in substrate binding [9]. Quantitative analysis of kinetic data reveals a Hill coefficient of 0.576 for γ-glutamyl substrate binding, indicating that substrate binding to one active site reduces the affinity of the second active site [9]. This negative cooperativity provides a mechanism for fine-tuning enzymatic activity across a broader range of substrate concentrations [9].

The cooperative binding phenomenon is specific to the γ-glutamyl substrate and does not affect the binding of adenosine triphosphate or glycine [9]. This selectivity suggests that the cooperative mechanism specifically regulates the utilization of γ-glutamyl-containing substrates, potentially influencing the balance between glutathione and ophthalmic acid synthesis [9].

Negative cooperativity in glutathione synthetase may serve as a protective mechanism preventing excessive depletion of γ-glutamyl precursors [9]. By reducing substrate affinity as enzyme saturation increases, the cooperative mechanism ensures that adequate substrate pools remain available for other metabolic processes [9].

Redox-Sensitive Regulation

The activity of glutamate–cysteine ligase is highly sensitive to the cellular redox environment, with oxidative conditions promoting enzyme activity while reducing conditions favor feedback inhibition [26] [5]. This redox sensitivity operates through multiple mechanisms including reversible cysteine oxidation, protein-protein interaction stability, and cofactor availability [26] [5].

Under oxidative stress conditions, the consumption of glutathione reduces feedback inhibition pressure on glutamate–cysteine ligase, allowing for increased enzymatic activity [5]. Simultaneously, oxidative conditions can promote the dissociation of enzyme heterodimers, potentially altering the kinetic properties and substrate specificity [5]. These combined effects create a regulatory system that responds dynamically to cellular oxidative stress levels [5].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-3.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

289.12738533 g/mol

Monoisotopic Mass

289.12738533 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3A60475Q1Q

Sequence

XXG

Other CAS

495-27-2

Wikipedia

Ophthalmic_acid

Dates

Last modified: 08-15-2023
1: Servillo L, Castaldo D, Giovane A, Casale R, D'Onofrio N, Cautela D, Balestrieri ML. Ophthalmic acid is a marker of oxidative stress in plants as in animals. Biochim Biophys Acta. 2018 Apr;1862(4):991-998. doi: 10.1016/j.bbagen.2018.01.015. PubMed PMID: 29413907.
2: Ito T, Tokoro M, Hori R, Hemmi H, Yoshimura T. Production of Ophthalmic Acid Using Engineered Escherichia coli. Appl Environ Microbiol. 2018 Mar 19;84(7). pii: e02806-17. doi: 10.1128/AEM.02806-17. Print 2018 Apr 1. PubMed PMID: 29352090; PubMed Central PMCID: PMC5861832.
3: Lee J, Kang ES, Kobayashi S, Homma T, Sato H, Seo HG, Fujii J. The viability of primary hepatocytes is maintained under a low cysteine-glutathione redox state with a marked elevation in ophthalmic acid production. Exp Cell Res. 2017 Dec 1;361(1):178-191. doi: 10.1016/j.yexcr.2017.10.017. Epub 2017 Oct 26. PubMed PMID: 29079265.
4: Kobayashi S, Lee J, Takao T, Fujii J. Increased ophthalmic acid production is supported by amino acid catabolism under fasting conditions in mice. Biochem Biophys Res Commun. 2017 Sep 23;491(3):649-655. doi: 10.1016/j.bbrc.2017.07.149. Epub 2017 Jul 28. PubMed PMID: 28757411.
5: Servillo L, D'Onofrio N, Casale R, Cautela D, Giovane A, Castaldo D, Balestrieri ML. Ergothioneine products derived by superoxide oxidation in endothelial cells exposed to high-glucose. Free Radic Biol Med. 2017 Jul;108:8-18. doi: 10.1016/j.freeradbiomed.2017.03.009. Epub 2017 Mar 12. PubMed PMID: 28300670.
6: Irino Y, Toh R, Nagao M, Mori T, Honjo T, Shinohara M, Tsuda S, Nakajima H, Satomi-Kobayashi S, Shinke T, Tanaka H, Ishida T, Miyata O, Hirata KI. 2-Aminobutyric acid modulates glutathione homeostasis in the myocardium. Sci Rep. 2016 Nov 9;6:36749. doi: 10.1038/srep36749. PubMed PMID: 27827456; PubMed Central PMCID: PMC5101505.
7: Ito T, Yamauchi A, Hemmi H, Yoshimura T. Ophthalmic acid accumulation in an Escherichia coli mutant lacking the conserved pyridoxal 5'-phosphate-binding protein YggS. J Biosci Bioeng. 2016 Dec;122(6):689-693. doi: 10.1016/j.jbiosc.2016.06.010. Epub 2016 Jul 12. PubMed PMID: 27426274.
8: Chaleckis R, Murakami I, Takada J, Kondoh H, Yanagida M. Individual variability in human blood metabolites identifies age-related differences. Proc Natl Acad Sci U S A. 2016 Apr 19;113(16):4252-9. doi: 10.1073/pnas.1603023113. Epub 2016 Mar 28. PubMed PMID: 27036001; PubMed Central PMCID: PMC4843419.
9: Pluskal T, Sajiki K, Becker J, Takeda K, Yanagida M. Diverse fission yeast genes required for responding to oxidative and metal stress: Comparative analysis of glutathione-related and other defense gene deletions. Genes Cells. 2016 Jun;21(6):530-42. doi: 10.1111/gtc.12359. Epub 2016 Mar 23. PubMed PMID: 27005325.
10: Narainsamy K, Farci S, Braun E, Junot C, Cassier-Chauvat C, Chauvat F. Oxidative-stress detoxification and signalling in cyanobacteria: the crucial glutathione synthesis pathway supports the production of ergothioneine and ophthalmate. Mol Microbiol. 2016 Apr;100(1):15-24. doi: 10.1111/mmi.13296. Epub 2016 Feb 9. PubMed PMID: 26713511.
11: Kaur G, Leslie EM, Tillman H, Lee WM, Swanlund DP, Karvellas CJ; US Acute Liver Failure Study Group. Detection of Ophthalmic Acid in Serum from Acetaminophen-Induced Acute Liver Failure Patients Is More Frequent in Non-Survivors. PLoS One. 2015 Sep 25;10(9):e0139299. doi: 10.1371/journal.pone.0139299. eCollection 2015. PubMed PMID: 26407170; PubMed Central PMCID: PMC4583290.
12: Carretero A, León Z, García-Cañaveras JC, Zaragoza A, Gómez-Lechón MJ, Donato MT, Lahoz A. In vitro/in vivo screening of oxidative homeostasis and damage to DNA, protein, and lipids using UPLC/MS-MS. Anal Bioanal Chem. 2014 Sep;406(22):5465-76. doi: 10.1007/s00216-014-7983-5. Epub 2014 Jun 27. PubMed PMID: 24969468.
13: Brunelli L, Caiola E, Marabese M, Broggini M, Pastorelli R. Capturing the metabolomic diversity of KRAS mutants in non-small-cell lung cancer cells. Oncotarget. 2014 Jul 15;5(13):4722-31. PubMed PMID: 24952473; PubMed Central PMCID: PMC4148094.
14: Geenen S, du Preez FB, Snoep JL, Foster AJ, Sarda S, Kenna JG, Wilson ID, Westerhoff HV. Glutathione metabolism modeling: a mechanism for liver drug-robustness and a new biomarker strategy. Biochim Biophys Acta. 2013 Oct;1830(10):4943-59. doi: 10.1016/j.bbagen.2013.04.014. Epub 2013 Apr 30. PubMed PMID: 23643929.
15: Geenen S, Yates JW, Kenna JG, Bois FY, Wilson ID, Westerhoff HV. Multiscale modelling approach combining a kinetic model of glutathione metabolism with PBPK models of paracetamol and the potential glutathione-depletion biomarkers ophthalmic acid and 5-oxoproline in humans and rats. Integr Biol (Camb). 2013 Jun;5(6):877-88. doi: 10.1039/c3ib20245c. PubMed PMID: 23632663.
16: Dello SA, Neis EP, de Jong MC, van Eijk HM, Kicken CH, Olde Damink SW, Dejong CH. Systematic review of ophthalmate as a novel biomarker of hepatic glutathione depletion. Clin Nutr. 2013 Jun;32(3):325-30. doi: 10.1016/j.clnu.2012.10.008. Epub 2012 Oct 30. Review. PubMed PMID: 23182341.
17: Dello SA, van Eijk HM, Neis EP, de Jong MC, Olde Damink SW, Dejong CH. Ophthalmate detection in human plasma with LC-MS-MS. J Chromatogr B Analyt Technol Biomed Life Sci. 2012 Aug 15;903:1-6. doi: 10.1016/j.jchromb.2012.06.023. Epub 2012 Jun 26. PubMed PMID: 22831884.
18: Németi B, Anderson ME, Gregus Z. Glutathione synthetase promotes the reduction of arsenate via arsenolysis of glutathione. Biochimie. 2012 Jun;94(6):1327-33. doi: 10.1016/j.biochi.2012.02.033. Epub 2012 Mar 8. PubMed PMID: 22426003.
19: Carew MW, Naranmandura H, Shukalek CB, Le XC, Leslie EM. Monomethylarsenic diglutathione transport by the human multidrug resistance protein 1 (MRP1/ABCC1). Drug Metab Dispos. 2011 Dec;39(12):2298-304. doi: 10.1124/dmd.111.041673. Epub 2011 Sep 14. PubMed PMID: 21918036.
20: Geenen S, du Preez FB, Reed M, Nijhout HF, Kenna JG, Wilson ID, Westerhoff HV, Snoep JL. A mathematical modelling approach to assessing the reliability of biomarkers of glutathione metabolism. Eur J Pharm Sci. 2012 Jul 16;46(4):233-43. doi: 10.1016/j.ejps.2011.08.017. Epub 2011 Aug 24. PubMed PMID: 21888969.

Explore Compound Types